molecular formula C14H18N2O3 B14228338 2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide CAS No. 823821-52-9

2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide

Cat. No.: B14228338
CAS No.: 823821-52-9
M. Wt: 262.30 g/mol
InChI Key: JFNBDMUTMZOTTF-UHFFFAOYSA-N
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Description

2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide is an organic compound with the molecular formula C13H16N2O3 This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a 3,4-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
  • 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide
  • 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

Uniqueness

2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

823821-52-9

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

2-cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C14H18N2O3/c1-10(16-14(17)6-7-15)8-11-4-5-12(18-2)13(9-11)19-3/h4-5,9-10H,6,8H2,1-3H3,(H,16,17)

InChI Key

JFNBDMUTMZOTTF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NC(=O)CC#N

Origin of Product

United States

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